

Application Notes and Protocols: Synthesis of MMAF from MMAF Intermediate 2

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Compound of Interest		
Compound Name:	MMAF intermediate 2	
Cat. No.:	B2854293	Get Quote

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Introduction

Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). Its high cytotoxicity, coupled with a hydrophilic character that can reduce systemic toxicity, makes it a valuable tool in targeted cancer therapy. MMAF functions by inhibiting tubulin polymerization, a key process in cell division, thereby leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

These application notes provide a detailed protocol for the synthesis of MMAF from its protected precursor, **MMAF intermediate 2**. This intermediate is a fully protected form of MMAF, featuring a tert-butyloxycarbonyl (Boc) group on the N-terminus and a tert-butyl (OtBu) ester protecting the C-terminal carboxylic acid. The conversion to MMAF is achieved through a one-step deprotection reaction using a strong acid.

Data Presentation

While specific quantitative data for the direct conversion of **MMAF intermediate 2** (Boc-MMAF-OtBu) to MMAF is not extensively reported in publicly available literature, high yields are generally expected for acid-catalyzed deprotection of both Boc and t-butyl ester groups in peptide synthesis. The following table provides a general overview of expected outcomes based on similar transformations.



Parameter	Expected Value	Notes
Reaction Yield	> 90%	Based on typical acid- catalyzed deprotection reactions of Boc and t-butyl esters in peptide chemistry. Actual yields may vary depending on reaction scale and purification method.
Purity (after purification)	≥ 95% (by HPLC)	High purity is achievable with standard purification techniques such as reversephase high-performance liquid chromatography (RP-HPLC).
Starting Material	MMAF Intermediate 2 (Boc- MMAF-OtBu)	White to off-white solid.
Final Product	MMAF	White to off-white solid.

Experimental Protocols Synthesis of MMAF from MMAF Intermediate 2

This protocol describes the simultaneous removal of the N-terminal Boc protecting group and the C-terminal tert-butyl ester from **MMAF** intermediate 2 to yield the active cytotoxic agent, MMAF.

Materials:

- MMAF Intermediate 2 (Boc-MMAF-OtBu)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- · Diethyl ether, cold



- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

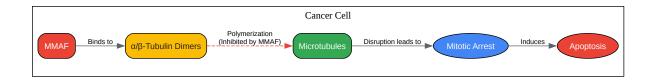
- Reaction Setup: In a clean, dry round-bottom flask, dissolve MMAF intermediate 2 in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M. Place the flask in an ice bath to cool the solution to 0 °C and begin stirring.
- Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution
 of the intermediate. For example, if you used 10 mL of DCM, add 10 mL of TFA. This will
 result in a 50% TFA/DCM solution.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
- Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
- Precipitation: To the resulting oily residue, add cold diethyl ether to precipitate the MMAF product as a solid.
- Isolation: Collect the solid precipitate by vacuum filtration, washing it with several portions of cold diethyl ether to remove any remaining impurities.
- Drying: Dry the isolated solid under vacuum to obtain the crude MMAF product.
- Purification: Purify the crude MMAF using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (≥95%).



• Characterization: Confirm the identity and purity of the final MMAF product using analytical techniques such as HPLC, mass spectrometry, and NMR.

Visualizations

Mechanism of Action: MMAF Inhibition of Tubulin Polymerization

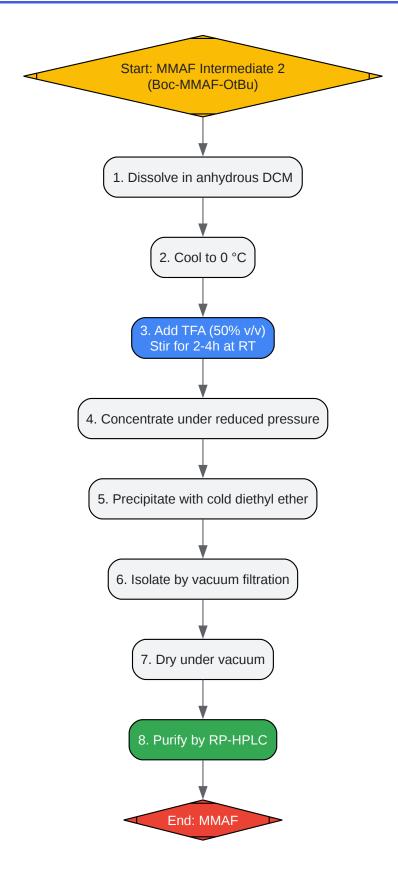


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Caption: MMAF inhibits cancer cell division by binding to tubulin dimers, preventing their polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis.

Experimental Workflow: Synthesis of MMAF from Intermediate 2





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Caption: Workflow for the synthesis of MMAF from its doubly protected intermediate.



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